molecular formula C12H16N2O3 B596107 tert-Butyl (4-acetylpyridin-3-yl)carbamate CAS No. 1260892-75-8

tert-Butyl (4-acetylpyridin-3-yl)carbamate

Cat. No. B596107
M. Wt: 236.271
InChI Key: GFXIZWAPDSDUNQ-UHFFFAOYSA-N
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Description

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (3-acetylpyridin-4-yl)carbamate . It has a molecular weight of 236.27 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-acetylpyridin-3-yl)carbamate” is 1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) .


Physical And Chemical Properties Analysis

“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a powder that is stored at room temperature .

Scientific Research Applications

Photocatalytic Synthesis of Amino Compounds

Photoredox-catalyzed reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of tert-butyl carbamate, have shown effectiveness in synthesizing 3-aminochromones. These synthesized compounds can be further transformed into various amino pyrimidines, expanding their applications in photocatalyzed protocols (Wang et al., 2022).

Crystal Structure Analysis

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, structurally related to tert-butyl carbamate, have been studied for their unique crystal structures. These structures involve bifurcated hydrogen and halogen bonds, providing insights into molecular arrangements and interactions (Baillargeon et al., 2017).

Synthesis of Natural Product Intermediates

Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in natural products like jaspine B, has been achieved using tert-butyl carbamate derivatives. These compounds exhibit cytotoxic activity against human carcinoma cell lines, showcasing their importance in drug synthesis (Tang et al., 2014).

Chemical Reactions and Transformations

tert-Butyl carbamate derivatives have been explored in various chemical reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for anticancer drugs, demonstrating the role of tert-butyl carbamate in the synthesis of medically relevant compounds (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for tert-butyl carbamates suggests that they should not be released into the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl N-(4-acetylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIZWAPDSDUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743614
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-acetylpyridin-3-yl)carbamate

CAS RN

1260892-75-8
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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